(1S,2S,5R,8S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione
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Overview
Description
The compound (1S,2S,5R,8S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7621?,?0(1),(1)(1)0(2),?]octadec-13-ene-7,15-dione is a complex organic molecule with a unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S,5R,8S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.1?,?.0(1),(1)(1).0(2),?]octadec-13-ene-7,15-dione typically involves multi-step organic reactions. The process begins with the preparation of the core pentacyclic structure, followed by the introduction of functional groups such as hydroxyl and methylene groups. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and catalysts to facilitate the formation of the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methylene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as halides or amines under basic conditions.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structure and reactivity. It serves as a model compound for understanding complex organic reactions and stereochemistry.
Biology
In biological research, the compound’s potential bioactivity is explored. It may exhibit properties such as enzyme inhibition or interaction with biological macromolecules.
Medicine
In medicine, the compound is investigated for its potential therapeutic effects. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs.
Industry
In industrial applications, the compound may be used as a precursor for the synthesis of other complex molecules or as a specialty chemical in various processes.
Mechanism of Action
The mechanism of action of (1S,2S,5R,8S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.1?,?.0(1),(1)(1).0(2),?]octadec-13-ene-7,15-dione involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups play a crucial role in its binding affinity and reactivity. The compound may inhibit enzymes by forming stable complexes or alter signaling pathways by interacting with receptors.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymerization processes.
Organochlorine Compounds: Organic compounds containing chlorine, used in various industrial applications.
Uniqueness
The uniqueness of (1S,2S,5R,8S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.1?,?.0(1),(1)(1).0(2),?]octadec-13-ene-7,15-dione lies in its complex pentacyclic structure and multiple chiral centers, which confer distinct chemical and biological properties compared to simpler compounds.
Properties
Molecular Formula |
C20H24O5 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
(1S,2S,5R,8S,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-ene-7,15-dione |
InChI |
InChI=1S/C20H24O5/c1-10-11-4-5-12-18-9-25-20(24,19(12,8-11)15(10)22)16(23)14(18)17(2,3)7-6-13(18)21/h6-7,11-12,14,16,23-24H,1,4-5,8-9H2,2-3H3/t11-,12+,14-,16+,18-,19+,20?/m1/s1 |
InChI Key |
RTIKCEKESDRWAE-IJYKHHOESA-N |
Isomeric SMILES |
CC1(C=CC(=O)[C@]23[C@@H]1[C@@H](C([C@]45[C@H]2CC[C@H](C4)C(=C)C5=O)(OC3)O)O)C |
Canonical SMILES |
CC1(C=CC(=O)C23C1C(C(C45C2CCC(C4)C(=C)C5=O)(OC3)O)O)C |
Origin of Product |
United States |
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